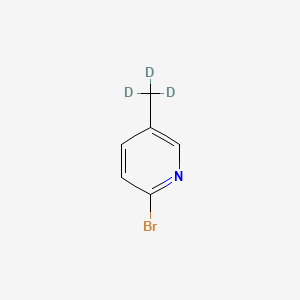

2-Bromo-5-picoline-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

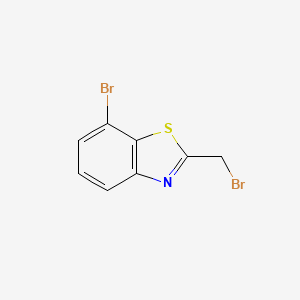

“2-Bromo-5-picoline-d3” is a chemical compound with the molecular formula C6H3D3BrN . It is also known as 2-Bromo-5-(methyl-d3)-pyridine . This compound is used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry .

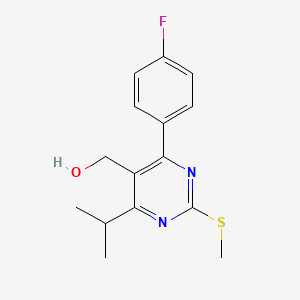

Molecular Structure Analysis

The molecular structure of “2-Bromo-5-picoline-d3” consists of a pyridine ring with a bromine atom at the 2nd position and a deuterated methyl group at the 5th position . The molecular weight of this compound is 175.04 .Physical And Chemical Properties Analysis

“2-Bromo-5-picoline-d3” is a brown solid with a boiling point of 218.7±20.0 °C at 760 mmHg and a density of 1.5±0.1 g/cm3 . It is soluble in chloroform and dichloromethane .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

2-Bromo-5-picoline-d3: is extensively used as a starting material in the synthesis of various heterocyclic compounds. These compounds are crucial in the development of pharmaceuticals due to their diverse therapeutic properties, including antibacterial, antiviral, and anticancer activities .

Deuterium Labeling Studies

The deuterium-labeled 2-Bromo-5-picoline-d3 serves as an important compound in labeling studies to investigate metabolic pathways. Deuterium, being a stable isotope, allows for tracking within biological systems without altering chemical properties .

Organic Chemistry Reagent

As a reagent in organic chemistry, 2-Bromo-5-picoline-d3 is used in various chemical reactions, including selective C–N bond formation. This process is vital for introducing nitrogen into molecules, which is a key step in synthesizing many organic compounds .

Catalysis Research

In catalysis research, 2-Bromo-5-picoline-d3 is used to study copper-catalyzed reactions. These reactions are significant for creating efficient and selective synthesis pathways for aminopyridines, which are foundational structures for many drugs .

Pharmaceutical Research

Lastly, in pharmaceutical research, 2-Bromo-5-picoline-d3 is utilized in the design and synthesis of new drug candidates. Its structure is often incorporated into molecules that interact with biological targets to modulate their activity.

Each application of 2-Bromo-5-picoline-d3 highlights its versatility and importance in scientific research, contributing to advancements in various fields of chemistry and material science. Handling this compound requires care due to its flammable and irritant properties, and it should be used by professionals in well-equipped laboratories .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 2-Bromo-5-picoline-d3 is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

2-Bromo-5-picoline-d3 interacts with its target, the p38α MAP kinase, in a competitive manner with adenosine triphosphate (ATP) . The hydroxyl-containing moieties at the imidazole C2-position may interact with the ribose and the phosphate binding site of the enzyme .

Biochemical Pathways

The p38α MAP kinase pathway plays a crucial role in the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . Inhibition of this pathway by 2-Bromo-5-picoline-d3 can potentially modulate these cytokine-driven diseases .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as ethanol, methanol, and dichloromethane , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of p38α MAP kinase by 2-Bromo-5-picoline-d3 can potentially lead to the modulation of various cellular processes, including the release of pro-inflammatory cytokines . This could have therapeutic implications for cytokine-driven diseases like rheumatoid arthritis or psoriasis .

Action Environment

The action of 2-Bromo-5-picoline-d3 can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by the solvent in which it is dissolved . Furthermore, it should be handled with care due to its flammable and irritant properties .

Propriétés

IUPAC Name |

2-bromo-5-(trideuteriomethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNJQQNBJQUKME-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-aminopyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B563216.png)